molecular formula C24H23N5O4S B11289323 N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11289323
M. Wt: 477.5 g/mol
InChI Key: SFHGTZOGOQVFNN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with ethoxyphenyl, methoxyphenyl, and sulfanylacetamide groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pteridine core: This step involves the cyclization of appropriate precursors to form the pteridine ring system.

    Functionalization of the pteridine core: The pteridine core is then functionalized with the methoxyphenylmethyl group through a series of substitution reactions.

    Introduction of the sulfanylacetamide group: The sulfanylacetamide group is introduced via a nucleophilic substitution reaction, where a suitable sulfanylacetamide precursor reacts with the functionalized pteridine core.

    Attachment of the ethoxyphenyl group: The final step involves the attachment of the ethoxyphenyl group to the nitrogen atom of the pteridine core through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group in the pteridine core to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to inhibition or activation of the target. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can be compared with other pteridine derivatives, such as:

    Methotrexate: A well-known anticancer and anti-inflammatory drug.

    Tetrahydrobiopterin: A cofactor for several enzymes involved in neurotransmitter synthesis.

    Pterin: A basic pteridine compound with various biological roles.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pteridine derivatives.

Properties

Molecular Formula

C24H23N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H23N5O4S/c1-3-33-19-7-5-4-6-18(19)27-20(30)15-34-24-28-22-21(25-12-13-26-22)23(31)29(24)14-16-8-10-17(32-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,27,30)

InChI Key

SFHGTZOGOQVFNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)OC

Origin of Product

United States

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